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molecular formula C12H22O2 B039779 Octyl methacrylate CAS No. 2157-01-9

Octyl methacrylate

Cat. No. B039779
M. Wt: 198.3 g/mol
InChI Key: NZIDBRBFGPQCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102774B2

Procedure details

To 30.0 g (267 mmoles, 3 eq) of 1-octene was added 0.802 g (5.35 mmoles, 0.06 eq) of trifluoromethanesulfonic acid followed by 7.67 g (89.1 mmoles, 1 eq) of methacrylic acid. This mixture was heated to 90° C. for 6 hours. By NMR, the yield was 81% based on acrylic acid consumed. To the reaction mixture was added 36.16 g of a saturated solution of sodium bicarbonate in water (8.28 wt-%, 35.6 mmoles, 0.4 eq) and the mixture was stirred at room temperature for 1 hour. The aqueous phase was removed and the residue was distilled at 25° C./10-20 torr. The receiver was cooled with dry ice to trap the octene. This gave 14 grams of recovered octene. The product was distilled at 103° C./1.0 torr to give 14.7 g of octyl methacrylate (83.2% yield based on acrylic acid consumed).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.802 g
Type
catalyst
Reaction Step One
Quantity
7.67 g
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
36.16 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35.6 mmol
Type
reactant
Reaction Step Three
Yield
83.2%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:9]([OH:14])(=[O:13])[C:10]([CH3:12])=[CH2:11].C(=O)(O)[O-].[Na+].O>FC(F)(F)S(O)(=O)=O>[C:9]([O:14][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])(=[O:13])[C:10]([CH3:12])=[CH2:11] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C=CCCCCCC
Name
Quantity
0.802 g
Type
catalyst
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
7.67 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Three
Name
saturated solution
Quantity
36.16 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
35.6 mmol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumed
CUSTOM
Type
CUSTOM
Details
The aqueous phase was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at 25° C./10-20 torr
TEMPERATURE
Type
TEMPERATURE
Details
The receiver was cooled with dry ice to trap the octene
DISTILLATION
Type
DISTILLATION
Details
The product was distilled at 103° C./1.0 torr

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 83.2%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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